2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde

説明

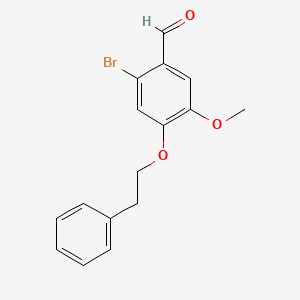

Chemical Structure:

2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at position 2, a methoxy group at position 5, and a 2-phenylethoxy group at position 4 on the benzene ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Molecular Formula:

C₁₆H₁₅BrO₃ (calculated based on substituents).

特性

IUPAC Name |

2-bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTFSJAKRZEKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde typically involves the bromination of 5-methoxy-4-(2-phenylethoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The aldehyde group in 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia (NH3) or primary amines in a polar solvent like ethanol.

Major Products Formed:

Oxidation: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzoic acid.

Reduction: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzyl alcohol.

Substitution: 2-Amino-5-methoxy-4-(2-phenylethoxy)benzaldehyde.

科学的研究の応用

Pharmaceutical Development

2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Anticancer Research

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. A summary of key findings from various studies on its anticancer effects is presented in the table below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15 | Induction of apoptosis via caspase activation |

| Study 2 | MCF-7 | 20 | Cell cycle arrest at G1 phase |

| Study 3 | A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacterial strains, indicating its applicability in developing new antimicrobial therapies.

Case Studies

-

Anticancer Mechanisms :

- In vitro studies demonstrated that 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde induces apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent against cancer.

-

Antimicrobial Properties :

- Preliminary studies indicated that this compound exhibits antimicrobial activity against strains such as E. coli and S. aureus, suggesting its utility in treating bacterial infections.

-

Enzyme Inhibition Studies :

- The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity, which is critical for therapeutic applications.

作用機序

The mechanism of action of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is not well-studied. its chemical reactivity suggests that it can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophiles. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Bromine Position : Bromine at position 2 (target compound) vs. 3 () alters electrophilic substitution patterns. Position 2 bromine directs further reactions to the para position (position 5), while position 3 bromine creates steric hindrance for ortho/para additions .

- Oxygen-Containing Groups :

- The 2-phenylethoxy group in the target compound increases steric bulk compared to simpler methoxy or ethoxy groups (). This reduces solubility in polar solvents but enhances affinity for hydrophobic targets in biological systems .

- Hydroxy groups () enable hydrogen bonding, increasing solubility but reducing stability under acidic conditions compared to ethers .

生物活性

2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical formula for 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is . The compound features a bromine atom, a methoxy group, and a phenylethoxy moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde exhibits anticancer activity . Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzaldehyde have been noted for their ability to target specific signaling pathways involved in tumor growth and metastasis .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies suggest that the presence of the methoxy group enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals .

Antifungal Activity

Another area of interest is the antifungal activity of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde. Research has demonstrated that certain benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative damage. This mechanism suggests potential applications in developing antifungal agents .

The biological activity of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde can be attributed to several mechanisms:

- Receptor Interaction : The compound may act on various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cancer cell viability.

- Oxidative Stress Modulation : By acting as an antioxidant, this compound may help maintain cellular redox balance, protecting cells from oxidative damage.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzaldehyde derivatives, including 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde. The results indicated that modifications at the benzene ring significantly affect cytotoxicity against HeLa cells. The compound showed promising results with an IC50 value indicating effective inhibition of cell growth .

Study on Antioxidant Properties

In another study focused on antioxidant activities, 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde was tested alongside other phenolic compounds. The findings revealed that it exhibited a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。